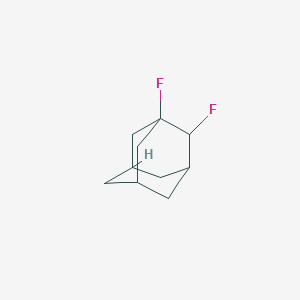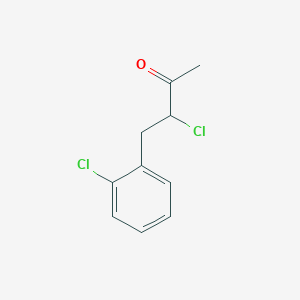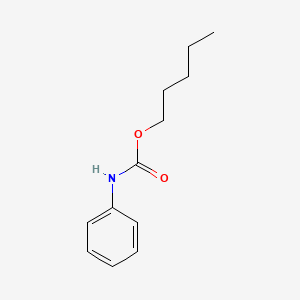
1,2-Difluoroadamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Difluoroadamantane is a fluorinated derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Difluoroadamantane can be synthesized through selective fluorination of adamantane. One common method involves the use of an electrochemical fluorination process. In this method, adamantane is dissolved in a mixture of triethylamine-hydrogen fluoride (Et3N-5HF) and dichloromethane (CH2Cl2). The electrolysis is carried out at a specific voltage until the desired amount of electricity has passed through the solution. The reaction mixture is then processed to isolate this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of selective fluorination and electrochemical methods can be scaled up for industrial applications. The use of advanced fluorination techniques and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Difluoroadamantane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in this compound can be substituted with other functional groups under specific conditions.
Oxidation Reactions: The compound can be oxidized to form various oxygen-containing derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like nitric acid or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Products include various substituted adamantane derivatives.
Oxidation: Products include adamantanones and other oxygenated compounds.
Reduction: Products include hydrogenated adamantane derivatives.
Applications De Recherche Scientifique
1,2-Difluoroadamantane has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its unique structure and properties make it a candidate for studying molecular interactions and biological pathways.
Medicine: Fluorinated adamantane derivatives are explored for their potential antiviral and anticancer properties.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials
Mécanisme D'action
The mechanism of action of 1,2-Difluoroadamantane involves its interaction with molecular targets through its fluorine atoms. The fluorine atoms can form strong hydrogen bonds and interact with various biological molecules, influencing their activity. The compound’s cage-like structure also allows it to fit into specific molecular sites, affecting biochemical pathways .
Comparaison Avec Des Composés Similaires
1,3-Difluoroadamantane: Another fluorinated derivative with similar properties but different substitution patterns.
1,2-Dehydroadamantane: A compound with double bonds, offering different reactivity and applications.
1-Fluoroadamantane: A mono-fluorinated derivative with distinct chemical behavior.
Uniqueness: 1,2-Difluoroadamantane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dual fluorine atoms enhance its stability and reactivity compared to mono-fluorinated or non-fluorinated adamantane derivatives .
Propriétés
Numéro CAS |
70422-22-9 |
|---|---|
Formule moléculaire |
C10H14F2 |
Poids moléculaire |
172.21 g/mol |
Nom IUPAC |
1,2-difluoroadamantane |
InChI |
InChI=1S/C10H14F2/c11-9-8-2-6-1-7(3-8)5-10(9,12)4-6/h6-9H,1-5H2 |
Clé InChI |
ZFOWGCVSVBFAMK-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![20-benzhydrylsulfanyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one](/img/structure/B11962910.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11962922.png)

![3-[(5E)-5-(4-Butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-B][1,2,4]triazol-2-YL]-2-naphthyl acetate](/img/structure/B11962932.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11962940.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B11962948.png)


![1-[2-(1-Adamantyl)ethyl]adamantane](/img/structure/B11962961.png)


![4-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11962983.png)

